Array ( [bid] => 1284668 )
“3-[2-(Dimethylamino)ethoxy]aniline” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It’s a powder substance with a molecular weight of 180.25 .
A study titled “Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents” used “3-[2-(Dimethylamino)ethoxy]aniline” in the synthesis of novel vanillin-chalcones .
Method of Application: The compound was synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives . Subsequently, cyclocondensation reactions of chalcones with hydrazine hydrate afforded the new racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes when the reaction was carried out in formic acid .
Results or Outcomes: The synthesized compounds showed moderate to high activities against three dermatophytes with MICs 31.25–62.5 µg/mL . Interestingly, some structures possess fungicidal rather than fungistatic activities, with MFC values between 31.25 and 62.5 μg/mL .
The compound “3-[2-(Dimethylamino)ethoxy]aniline” is used in the synthesis of its hydrochloride derivative .
Method of Application: The hydrochloride derivative of “3-[2-(Dimethylamino)ethoxy]aniline” is synthesized by reacting the compound with hydrochloric acid . The reaction conditions and parameters would depend on the specific requirements of the experiment .
Results or Outcomes: The hydrochloride derivative of “3-[2-(Dimethylamino)ethoxy]aniline” has a molecular weight of 216.71 . It’s a powder substance and is used in various areas of research .
3-[2-(Dimethylamino)ethoxy]aniline is an organic compound characterized by its amine and ether functional groups. Its molecular formula is C10H16N2O, and it has a molecular weight of approximately 180.25 g/mol. This compound features a dimethylamino group attached to an ethoxy chain, which is further connected to an aniline moiety. The presence of these functional groups suggests potential reactivity and applications in various chemical contexts, particularly in organic synthesis and medicinal chemistry.
There is no scientific research readily available on the mechanism of action of 3-[2-(dimethylamino)ethoxy]aniline.
Information on the safety hazards associated with 3-[2-(dimethylamino)ethoxy)aniline is not available in scientific literature sources []. As a general precaution, unknown organic compounds should be handled with care in a well-ventilated laboratory following proper safety protocols for handling chemicals.
The synthesis of 3-[2-(Dimethylamino)ethoxy]aniline typically involves the following methods:
3-[2-(Dimethylamino)ethoxy]aniline finds applications across several fields:
Several compounds share structural similarities with 3-[2-(Dimethylamino)ethoxy]aniline, including:
The uniqueness of 3-[2-(Dimethylamino)ethoxy]aniline lies in its specific arrangement of functional groups that may influence both its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct pathways for modification and application in drug development and material science.